LTV-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

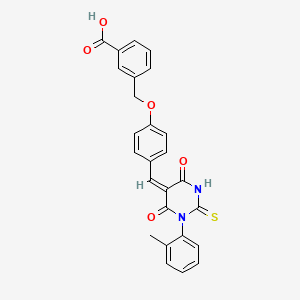

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5S/c1-16-5-2-3-8-22(16)28-24(30)21(23(29)27-26(28)34)14-17-9-11-20(12-10-17)33-15-18-6-4-7-19(13-18)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYDHTCEVHUCPE-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347379-29-7 | |

| Record name | 347379-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LTV-1: A Deep Dive into the Inhibition of Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lymphoid tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation and a key genetic risk factor for a multitude of autoimmune diseases. Its central role in immune signaling has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LTV-1, a potent and selective small-molecule inhibitor of LYP. We will delve into its mechanism of action, quantitative inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in immunology, autoimmune diseases, and phosphatase inhibitor discovery.

Introduction to this compound and its Target: LYP

This compound is a cell-permeable, reversible inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is predominantly expressed in hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR) signaling. By dephosphorylating key signaling molecules, LYP dampens the T-cell response to antigen presentation. A gain-of-function polymorphism in the PTPN22 gene is strongly associated with an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This has spurred the development of LYP inhibitors as a potential therapeutic strategy to restore normal immune homeostasis. This compound has emerged as a valuable tool compound for studying the function of LYP and as a lead scaffold for the development of novel therapeutics.

Quantitative Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (LYP) | 508 nM | In T-cells | [1][2][3] |

| Ki (LYP) | 384 nM | Competitive to mixed-mode inhibition | [4][5] |

Table 1: Potency of this compound against LYP

| Phosphatase | IC50 (µM) | Fold Selectivity vs. LYP |

| LYP | 0.508 | - |

| TCPTP | 1.52 | ~3 |

| PTP1B | 1.59 | ~3.1 |

| PEP (mouse LYP) | 7.56 | ~14.9 |

| SHP1 | 23.2 | ~45.7 |

| CD45 | 30.1 | ~59.3 |

| PTP-PEST | > 100 | > 197 |

Table 2: Selectivity Profile of this compound against other Protein Tyrosine Phosphatases [4][5][6]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive to mixed-mode inhibitor of LYP.[4][5] It is believed to bind to the phosphate-binding loop of the LYP active site, mimicking the phosphotyrosine substrate. By occupying the active site, this compound prevents LYP from dephosphorylating its downstream targets.

The primary signaling pathway modulated by this compound is the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events are initiated, leading to T-cell activation, proliferation, and cytokine production. LYP acts as a brake on this pathway by dephosphorylating key upstream signaling molecules, including the Src family kinase Lck and the ZAP-70 kinase. By inhibiting LYP, this compound effectively "releases the brakes" on TCR signaling, leading to enhanced T-cell activation.

Caption: this compound inhibits LYP, enhancing TCR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro LYP Phosphatase Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant LYP using a fluorogenic substrate.

Caption: Workflow for in vitro LYP phosphatase assay.

Methodology:

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Bis-Tris (pH 6.0), 150 mM NaCl, and 1 mM DTT.

-

Enzyme Preparation: Dilute recombinant human LYP catalytic domain to the desired final concentration (e.g., 0.5 nM) in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Substrate Preparation: Prepare a stock solution of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in DMSO and dilute to the final working concentration (e.g., 100 µM) in the assay buffer.

-

Assay Procedure:

-

Add 20 µL of the LYP enzyme solution to the wells of a black 384-well microplate.

-

Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the DiFMUP substrate solution to each well.

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular T-Cell Activation Assay (NFAT-Luciferase Reporter Assay)

This assay assesses the ability of this compound to enhance T-cell activation in a cellular context by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the TCR signaling pathway.

Caption: Workflow for NFAT-luciferase reporter assay.

Methodology:

-

Cell Culture: Culture Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Cell Plating: Seed the Jurkat cells into a 96-well white, clear-bottom plate at a density of 1 x 105 cells per well.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.

-

T-Cell Stimulation: Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to each well.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Luminescence Measurement:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Plot the fold-increase in luciferase activity against the this compound concentration to determine the EC50 for T-cell activation enhancement.

Immunoblotting for Phosphorylation of Lck and ZAP-70

This protocol details the detection of changes in the phosphorylation status of key TCR signaling proteins, Lck and ZAP-70, in response to this compound treatment and T-cell stimulation.

Methodology:

-

Cell Treatment and Stimulation:

-

Culture primary human T-cells or Jurkat T-cells.

-

Pre-treat the cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

-

-

Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with primary antibodies specific for phospho-Lck (e.g., Tyr394) and phospho-ZAP-70 (e.g., Tyr319).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Lck and total ZAP-70.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of LYP that serves as an invaluable tool for dissecting the role of this critical phosphatase in immune regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in targeting LYP for the treatment of autoimmune diseases. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-like compounds to translate the promising preclinical findings into clinically effective therapies. Further investigation into the allosteric inhibition of LYP may also open new avenues for developing highly selective and potent therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 4. T Cell Activation Bioassay (NFAT) Protocol [promega.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PTPN22 (LYP) in Regulating T Cell Activation: A Technical Guide

An Initial Note on LTV-1: Initial database searches for "this compound" in the context of T cell activation yielded ambiguous results, with the term not corresponding to a standardized, well-characterized molecule in this pathway. The most relevant, albeit isolated, reference pointed towards a potential inhibitor of the protein tyrosine phosphatase PTPN22, also known as Lymphoid Tyrosine Phosphatase (LYP). Given the critical and extensively documented role of PTPN22 as a central negative regulator of T cell activation, this guide will focus on the function of PTPN22 (LYP), providing an in-depth resource for researchers, scientists, and drug development professionals.

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), or Lymphoid Tyrosine Phosphatase (LYP), is a powerful inhibitor of T cell activation. It plays a crucial role in establishing the signaling threshold for T cell receptor (TCR) engagement, thereby preventing inappropriate activation in response to self-antigens and maintaining immune homeostasis. PTPN22 exerts its function primarily by dephosphorylating key activating tyrosine residues on proteins central to the proximal TCR signaling cascade. A single nucleotide polymorphism (SNP) in the PTPN22 gene, resulting in an R620W amino acid substitution, is one of the strongest genetic risk factors for a multitude of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This variant alters PTPN22's protein interactions and function, leading to a lowered threshold for T cell activation and a breakdown of self-tolerance. Understanding the intricate mechanisms of PTPN22 regulation and function is therefore paramount for the development of novel therapeutics for autoimmunity and for modulating T cell responses in immunotherapy.

The PTPN22 Signaling Pathway in T Cell Activation

PTPN22 is a cytoplasmic phosphatase that is recruited to the vicinity of the TCR complex upon T cell activation. Its primary function is to act as a brake on the signaling cascade initiated by antigen recognition.

Core Mechanism:

Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, marked by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the Src family kinase, Lck. This leads to the recruitment and activation of ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptors like LAT and SLP-76, ultimately leading to T cell activation, proliferation, and effector function.

PTPN22 negatively regulates this process by dephosphorylating key activating tyrosines on several of these signaling molecules[1][2]. Its substrates include:

-

Src Family Kinases (e.g., Lck): PTPN22 can dephosphorylate the activating tyrosine residue (Y394 in Lck), thus dampening the initial spark of the TCR signal[2].

-

Zeta-chain-associated protein kinase 70 (ZAP-70): PTPN22 targets ZAP-70 for dephosphorylation, inhibiting its kinase activity and downstream signaling[2].

-

TCR ζ-chain (CD247): Substrate-trapping experiments have suggested that tyrosine residues in the TCR zeta chain are direct targets of PTPN22[3].

Interaction with Csk:

A critical aspect of PTPN22 function is its interaction with the C-terminal Src kinase (Csk), another potent negative regulator of Src family kinases. PTPN22, through its C-terminal proline-rich P1 motif, binds to the SH3 domain of Csk[4]. This interaction is thought to be crucial for localizing PTPN22 and Csk to the plasma membrane and the immunological synapse, where they can efficiently access and inactivate their targets[3][4]. The association between PTPN22 and Csk is enhanced following TCR stimulation, suggesting a dynamic regulatory loop[5].

The R620W Autoimmune-Associated Variant:

The C1858T SNP in the PTPN22 gene leads to an arginine (R) to tryptophan (W) substitution at position 620, located within the Csk-binding P1 motif. This R620W variant significantly reduces the interaction between PTPN22 and Csk[6]. The functional consequence of this disrupted interaction has been a subject of intense research, with evidence suggesting it leads to a loss-of-function for PTPN22's negative regulatory role. This results in enhanced TCR signaling, particularly in response to weak or low-avidity antigens, which is believed to contribute to the activation of self-reactive T cells[6][7].

Regulation of LFA-1 Signaling:

Beyond the TCR complex, PTPN22 also regulates "inside-out" signaling to the integrin LFA-1 (Leukocyte Function-associated Antigen-1)[3]. LFA-1 is crucial for T cell adhesion to APCs and for the formation of a stable immunological synapse. PTPN22 negatively regulates LFA-1-dependent adhesion and signaling. Consequently, T cells lacking functional PTPN22 or expressing the R620W variant exhibit enhanced adhesion and LFA-1-mediated signaling[3][8].

Signaling Pathway Diagram:

Caption: PTPN22 (LYP) signaling pathway in T cell activation.

Quantitative Data on PTPN22 Function

The functional consequences of PTPN22 expression and its variants have been quantified in numerous studies. The following tables summarize key findings.

| T Cell Subset | Relative PTPN22 Transcript Level (Normalized to Naive CD4+ T cells) | Reference |

| Naive CD4+ T cells | 1.0 | [9] |

| Memory CD4+ T cells | 2.1 | [9] |

| Regulatory T cells (Tregs) | 3.6 | [9] |

| Table 1: Differential Expression of PTPN22 in Human CD4+ T Cell Subsets. Data show that PTPN22 is more highly expressed in memory and regulatory T cells compared to naive T cells, suggesting a role in regulating activated and suppressive T cell populations.[9] |

| Parameter | PTPN22 Genotype | Fold Change in pERK1/2 over Unstimulated | Reference |

| LFA-1 Induced Signaling | PTPN22 R/R (Wild-type) | ~20 | [8] |

| PTPN22 R/W (Heterozygous) | ~25 | [8] | |

| PTPN22 W/W (Homozygous Risk) | ~35 | [8] | |

| Table 2: Effect of PTPN22 R620W Variant on LFA-1-Induced Signaling. T cells from individuals carrying the R620W risk variant show a gene-dose-dependent increase in ERK1/2 phosphorylation following LFA-1 engagement, indicating enhanced signaling.[8] |

| Stimulation Condition | Cell Type | Outcome Measure | Observation | Reference |

| Cognate Antigen | PTPN22 KO Jurkat T cells | IL-2 and CD69 Expression | Enhanced expression compared to WT | [4][10] |

| Weak Antigen | PTPN22 KO Jurkat T cells | Erk Phosphorylation | Increased phosphorylation compared to WT | [4][10] |

| Strong Antigen | PTPN22 KO Jurkat T cells | Erk Phosphorylation | Diminished difference compared to WT | [4][10] |

| Table 3: Functional Consequences of PTPN22 Knockout in Human T Cells. The absence of PTPN22 leads to hyper-responsiveness, particularly to weak stimuli, supporting its role as a critical threshold-setting molecule in T cell activation.[4][10] |

Key Experimental Protocols

The study of PTPN22 in T cell activation relies on a variety of advanced molecular and cellular immunology techniques. Detailed methodologies for key experiments are outlined below.

CRISPR/Cas9-Mediated Gene Disruption of PTPN22 in Primary Human T Cells

This protocol allows for the specific knockout of the PTPN22 gene to study the functional consequences of its absence.

Methodology:

-

T Cell Isolation and Activation:

-

Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Activate isolated T cells for 2 days using anti-CD3/CD28 activator beads (e.g., Dynabeads™) at a 1:1 bead-to-cell ratio.

-

-

Ribonucleoprotein (RNP) Complex Preparation:

-

Synthesize or purchase a chemically modified single guide RNA (sgRNA) targeting an early exon of the PTPN22 gene.

-

Incubate the sgRNA with recombinant Cas9 nuclease (e.g., at a 1:1 molar ratio) at room temperature for 15-20 minutes to form RNP complexes.

-

-

Electroporation:

-

Remove activation beads from the T cell culture. After another 24 hours, harvest the activated T cells.

-

Wash cells with PBS and resuspend in a specialized electroporation buffer (e.g., Neon™ Buffer T) at a high density (e.g., 3 x 10^7 cells/mL).

-

Add the pre-formed RNP complexes (e.g., 2.5µg per 3x10^5 cells) to the cell suspension.

-

Electroporate the cells using a system like the Neon™ Transfection System with optimized parameters for primary T cells (e.g., 1600 V, 10 ms, 3 pulses).

-

-

Post-Electroporation Culture and Analysis:

-

Immediately transfer electroporated cells into pre-warmed culture medium without antibiotics.

-

Culture cells for 3-5 days to allow for gene editing and protein turnover.

-

Assess knockout efficiency by sequencing the target locus (e.g., via Sanger sequencing and TIDE analysis) or by Western blot for PTPN22 protein.

-

Functionally analyze the PTPN22-deficient T cells for changes in activation marker expression, cytokine production, or proliferation in response to TCR stimulation.[1]

-

Experimental Workflow Diagram:

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of PTPN22.

Co-Immunoprecipitation (Co-IP) of PTPN22 and Csk

This protocol is used to verify the physical interaction between PTPN22 and Csk in T cells.

Methodology:

-

Cell Stimulation and Lysis:

-

Culture human T cells (e.g., Jurkat cell line or primary T cells) and stimulate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for various time points (e.g., 0, 5, 15 minutes).

-

Lyse the cells on ice in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody against PTPN22 or Csk overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with an isotype-matched control IgG.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., if PTPN22 was immunoprecipitated, probe with an anti-Csk antibody).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. The presence of a band for the co-immunoprecipitated protein indicates an interaction.

-

Flow Cytometry Analysis of T Cell Activation Markers

This protocol is used to quantify the expression of surface markers, such as CD25 and CD69, which are upregulated upon T cell activation.

Methodology:

-

T Cell Stimulation:

-

Culture T cells (e.g., wild-type vs. PTPN22-deficient) in a 96-well plate.

-

Stimulate the cells with varying concentrations of anti-CD3/CD28 antibodies or with antigen-pulsed APCs for a set period (e.g., 6-24 hours). Include an unstimulated control.

-

-

Cell Staining:

-

Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorochrome-conjugated monoclonal antibodies against surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD69, anti-CD25) for 20-30 minutes at 4°C in the dark.

-

-

Data Acquisition:

-

Wash the cells to remove unbound antibodies and resuspend in staining buffer.

-

Acquire data on a multi-color flow cytometer. Gate on the lymphocyte population based on forward and side scatter, and then on the specific T cell subset of interest (e.g., CD4+ T cells).

-

-

Data Analysis:

Logical Relationships and Conclusion

The evidence overwhelmingly supports a model where PTPN22 is a critical checkpoint in T cell activation. Its function is to raise the signaling threshold required to mount a full T cell response. This mechanism is essential for preventing the activation of T cells by low-affinity self-antigens, thus maintaining peripheral tolerance.

Logical Relationship Diagram:

Caption: Logical relationship between PTPN22 activity and T cell response.

The R620W variant, by impairing PTPN22's inhibitory function, effectively lowers this activation threshold. This allows T cells, including those with low avidity for self-antigens, to become activated, proliferate, and contribute to the inflammatory processes that characterize autoimmune diseases[6][7]. Therefore, PTPN22 represents a key therapeutic target. Strategies aimed at enhancing PTPN22 activity could be beneficial in treating autoimmunity, while inhibitors of PTPN22 could potentially be used to lower the activation threshold and boost T cell responses in the context of cancer immunotherapy. Further research into the allosteric regulation of PTPN22 and its diverse protein-protein interactions will undoubtedly open new avenues for the precise modulation of T cell-mediated immunity.

References

- 1. Efficient CRISPR/Cas9 disruption of autoimmune-associated genes reveals key signaling programs in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medrxiv.org [medrxiv.org]

- 4. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]

- 11. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

LTV-1 and its Effect on Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LTV-1 is a selective small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). PTPN22 is a critical negative regulator of signaling pathways in multiple immune cells, including T cells and B cells. Genetic variants of PTPN22 are strongly associated with an increased risk for a wide range of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and type 1 diabetes. By inhibiting the enzymatic activity of PTPN22, this compound has the potential to modulate immune responses and restore immune homeostasis, making it a promising therapeutic candidate for autoimmune disorders. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action and its potential effects on preclinical models of autoimmune diseases. While specific quantitative data for this compound in autoimmune models are not yet publicly available, this document outlines the established role of PTPN22 in autoimmunity and provides detailed experimental protocols for evaluating PTPN22 inhibitors in relevant disease models.

The Role of PTPN22 in Autoimmunity

PTPN22 is a key gatekeeper of immune activation. It functions to dephosphorylate and inactivate key signaling molecules downstream of the T cell receptor (TCR) and B cell receptor (BCR), thereby setting a higher threshold for lymphocyte activation. This function is crucial for preventing the activation of self-reactive lymphocytes and maintaining immune tolerance.

A common single nucleotide polymorphism (SNP) in the PTPN22 gene (C1858T, rs2476601) results in an arginine to tryptophan substitution at position 620 (R620W) of the LYP protein. This variant is a significant genetic risk factor for numerous autoimmune diseases.[1] The R620W variant is thought to be a gain-of-function mutation that leads to more efficient inhibition of TCR signaling, which paradoxically impairs the deletion of self-reactive T cells in the thymus and promotes the development of autoimmunity.

This compound: A Selective PTPN22 Inhibitor

This compound is a potent and selective inhibitor of PTPN22. While extensive preclinical data on this compound in autoimmune models is not yet in the public domain, a similar selective PTPN22 inhibitor, referred to as L-1, has been characterized. L-1 demonstrates significant anti-tumor efficacy in preclinical cancer models by enhancing T cell activation.[2][3] The mechanism of action of this compound is expected to be analogous, with the potential for therapeutic benefit in autoimmune diseases through the targeted modulation of lymphocyte signaling.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the phosphatase activity of PTPN22, thereby preventing the dephosphorylation of key signaling proteins in T and B cells.

T Cell Receptor (TCR) Signaling

In T cells, PTPN22 negatively regulates TCR signaling by dephosphorylating several critical kinases and adaptor proteins. This compound, by inhibiting PTPN22, is expected to enhance TCR-mediated signaling, leading to a lower threshold for T cell activation.

B Cell Receptor (BCR) Signaling

Similar to its role in T cells, PTPN22 also acts as a negative regulator of BCR signaling. Inhibition of PTPN22 by this compound is anticipated to enhance B cell activation and antibody production. This could have complex implications in autoimmunity, where autoantibody production is a key pathological feature. Further studies are required to fully elucidate the net effect of PTPN22 inhibition on B cell function in the context of different autoimmune diseases.

Preclinical Evaluation of this compound in Autoimmune Disease Models

While specific data for this compound is pending, the following sections outline the standard preclinical models and experimental protocols that would be employed to evaluate its efficacy in key autoimmune diseases.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model in DBA/1 mice is the most widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.

Table 1: Expected Quantitative Outcomes of this compound Treatment in a CIA Mouse Model

| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |

| Arthritis Score (mean ± SEM) | High | Low | Reduction in clinical signs of arthritis |

| Paw Swelling (mm, mean ± SEM) | High | Low | Decreased paw inflammation |

| Histological Score (inflammation, pannus, erosion) | High | Low | Amelioration of joint damage |

| Anti-Collagen Type II IgG Levels (µg/mL) | High | Modulated | Potential modulation of autoantibody levels |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) in Joint | High | Low | Reduction in local inflammation |

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol:

-

Begin treatment on day 20 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

-

Administer the PTPN22 inhibitor (e.g., this compound) or vehicle control daily via oral gavage at a predetermined dose.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for clinical signs of arthritis and score each paw on a scale of 0-4.

-

Measure paw swelling using a digital caliper every 2-3 days.

-

At the end of the study (e.g., day 42), collect blood for serological analysis of anti-collagen antibodies and cytokines.

-

Harvest paws and joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Systemic Lupus Erythematosus (SLE): NZB/W F1 Mouse Model

The (New Zealand Black x New Zealand White) F1 hybrid mouse spontaneously develops a lupus-like disease characterized by autoantibody production and immune-complex mediated glomerulonephritis, closely mimicking human SLE.

Table 2: Expected Quantitative Outcomes of this compound Treatment in an NZB/W F1 Mouse Model

| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |

| Anti-dsDNA IgG Levels (U/mL) | High | Low | Reduction in key autoantibody titers |

| Proteinuria (mg/dL) | High | Low | Improved renal function |

| Glomerulonephritis Score | High | Low | Reduced kidney pathology |

| Splenomegaly (Spleen Weight/Body Weight) | High | Low | Decreased lymphoid organ enlargement |

| Survival Rate (%) | Low | High | Increased lifespan |

-

Animals: Female NZB/W F1 mice, starting at an age when autoantibodies are first detectable (e.g., 16-20 weeks).

-

Treatment Protocol:

-

Administer the PTPN22 inhibitor or vehicle control daily via oral gavage.

-

-

Monitoring and Endpoints:

-

Monitor proteinuria weekly using urine test strips.

-

Collect blood periodically for measurement of serum anti-dsDNA antibodies by ELISA.

-

Monitor survival over the course of the study.

-

At the study endpoint, harvest kidneys for histological assessment of glomerulonephritis and spleens for analysis of immune cell populations by flow cytometry.

-

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced by immunization with myelin-derived peptides.

Table 3: Expected Quantitative Outcomes of this compound Treatment in an EAE Mouse Model

| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |

| Clinical EAE Score (mean ± SEM) | High | Low | Amelioration of neurological symptoms |

| CNS Inflammatory Infiltrates (cells/mm²) | High | Low | Reduced infiltration of immune cells into the CNS |

| Demyelination Score | High | Low | Preservation of myelin |

| Pro-inflammatory Cytokine Levels in CNS (e.g., IFN-γ, IL-17) | High | Low | Decreased neuroinflammation |

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Induction of EAE:

-

Day 0: Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2.

-

-

Treatment Protocol:

-

Begin treatment on day 7 (prophylactic) or at the onset of clinical signs (therapeutic).

-

Administer the PTPN22 inhibitor or vehicle control daily.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

-

At the peak of disease, or at the study endpoint, harvest brains and spinal cords for histological analysis of inflammatory infiltrates and demyelination.

-

Isolate mononuclear cells from the CNS for flow cytometric analysis of T cell populations and cytokine production.

-

Conclusion and Future Directions

This compound, as a selective inhibitor of PTPN22, represents a targeted therapeutic approach for the treatment of autoimmune diseases. By modulating the signaling threshold of lymphocytes, this compound has the potential to correct the underlying immune dysregulation that drives these conditions. The preclinical models and experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's efficacy. Future studies will be critical to establish the in vivo activity of this compound in these models, to determine its pharmacokinetic and pharmacodynamic properties, and to assess its safety profile. The successful translation of PTPN22 inhibitors like this compound from preclinical models to clinical application holds the promise of a new class of disease-modifying therapies for patients suffering from a wide range of autoimmune disorders.

References

LTV-1: A Potent and Reversible Inhibitor of Lymphoid Tyrosine Phosphatase (LYP)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LTV-1 is a potent, cell-permeable, and reversible inhibitor of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. By targeting LYP, this compound has emerged as a valuable chemical probe for studying T-cell receptor (TCR) signaling and a potential starting point for the development of therapeutics for autoimmune diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the experimental protocols for its characterization and a visualization of its role in cellular signaling pathways.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₆H₂₀N₂O₅S. Its structure features a central rhodanine-like core linked to two substituted phenyl rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 347379-29-7 | [1] |

| Molecular Formula | C₂₆H₂₀N₂O₅S | [1] |

| Molecular Weight | 472.51 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=CC=CC(COC2=CC=C(/C=C(C(N3C4=CC=CC=C4C)=O)\C(NC3=S)=O)C=C2)=C1 | [1] |

| Solubility | DMSO: ≥ 83.3 mg/mL (176.29 mM) | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of lymphoid tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is a key negative regulator of T-cell activation, and its gain-of-function variants are associated with an increased risk of several autoimmune diseases.

This compound exhibits a competitive to mixed mode of inhibition with a Ki value of 384 nM and an IC₅₀ of 508 nM against LYP.[1] In T-cells, this compound has been shown to enhance T-cell receptor (TCR) signaling.[1] The mechanism of action involves the inhibition of LYP's phosphatase activity, which normally dephosphorylates key signaling molecules in the TCR pathway.

A crucial aspect of LYP regulation is its interaction with the C-terminal Src kinase (CSK). In resting T-cells, a significant portion of LYP is sequestered in a complex with CSK. Upon T-cell activation, this complex dissociates, allowing LYP to translocate to the plasma membrane and downmodulate TCR signaling. This compound's inhibitory action is particularly relevant for this dissociated, active form of LYP.

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (LYP) | 508 nM | In vitro enzymatic assay | [1] |

| Ki | 384 nM | Competitive to mixed mode of inhibition | [1] |

| Cytotoxicity | Not cytotoxic up to 40 µM | HeLa cells, Jurkat TAg T-cells, and peripheral blood mononuclear cells (PBMCs) |

Signaling Pathway

This compound modulates the T-cell receptor (TCR) signaling pathway by inhibiting LYP. The following diagram illustrates the simplified signaling cascade upon TCR activation and the point of intervention by this compound.

Caption: this compound inhibits active LYP, preventing Lck dephosphorylation and enhancing TCR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational research.

In Vitro LYP Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on LYP enzymatic activity.

Materials:

-

Recombinant human LYP protein

-

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Brij-35

-

This compound stock solution in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence measurement (excitation 355 nm, emission 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Add 10 µL of recombinant LYP protein (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration 100 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes using a plate reader.

-

Calculate the reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

T-Cell Viability Assay

This protocol assesses the cytotoxicity of this compound on T-cells.

Materials:

-

Jurkat TAg T-cells (or other T-cell lines/PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well white plates

-

Luminometer

Procedure:

-

Seed Jurkat T-cells at a density of 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the this compound dilutions to the cells. Include wells with DMSO only as a vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Express the results as a percentage of the vehicle-treated control.

T-Cell Receptor (TCR) Signaling Assay

This protocol measures the effect of this compound on TCR-mediated signaling, often by quantifying the phosphorylation of downstream targets like ERK.

Materials:

-

Jurkat T-cells

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound stock solution in DMSO

-

Serum-free RPMI-1640 medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for Western blotting: anti-phospho-ERK, anti-total-ERK, and a secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Starve Jurkat T-cells in serum-free RPMI-1640 for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes at 37°C.

-

Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total-ERK.

-

Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK as a measure of TCR signaling.

Conclusion

This compound is a well-characterized and potent inhibitor of lymphoid tyrosine phosphatase, making it an invaluable tool for studying the intricacies of T-cell signaling. Its ability to enhance TCR signaling by relieving the negative regulation imposed by LYP highlights the therapeutic potential of targeting this phosphatase in autoimmune disorders. The detailed protocols provided herein offer a foundation for researchers to further investigate the biological effects of this compound and to explore the development of next-generation LYP inhibitors.

References

LTV-1: A Potent and Selective Inhibitor of Lymphoid Tyrosine Phosphatase (LYP) for Autoimmune Research

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Characterization of LTV-1

Executive Summary

This compound is a potent and selective small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, a critical negative regulator of T-cell activation.[1][2][3] Due to its role in dampening T-cell receptor (TCR) signaling, LYP is a key therapeutic target for autoimmune diseases. This compound has emerged as a valuable chemical probe for elucidating the nuanced role of LYP in immune regulation. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery of this compound

The discovery of this compound was driven by the need for a selective chemical tool to investigate the function of LYP, particularly its role when dissociated from the C-terminal Src kinase (CSK).[1][2][3] The Vang et al. (2012) study highlighted that the dissociation of the LYP-CSK complex is a crucial step for LYP to translocate to the plasma membrane and exert its inhibitory effect on TCR signaling. This compound was identified as a potent chemical probe that could modulate LYP activity and help confirm that LYP's inhibitory function is most pronounced when it is not sequestered by CSK.[1][2]

The discovery process can be conceptualized as a multi-stage workflow, beginning with the identification of a suitable chemical scaffold and progressing through optimization to yield a potent and selective inhibitor.

Chemical Synthesis of this compound

This compound, with the chemical name 3-[[4-[[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid, is synthesized through a plausible multi-step process. The core of the synthesis involves the formation of a substituted 2-thiobarbituric acid derivative, followed by a Knoevenagel condensation with a substituted aromatic aldehyde.

The proposed synthetic pathway is outlined below. It should be noted that this represents a chemically logical route, as the specific, detailed synthesis protocol for this compound is not publicly available.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(o-tolyl)-2-thiobarbituric acid A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, 2-methylphenylthiourea and diethyl malonate are added.[4][5] The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then filtered, washed, and dried.[6]

Step 2: Synthesis of Methyl 3-((4-formylphenoxy)methyl)benzoate 4-hydroxybenzaldehyde and methyl 3-(bromomethyl)benzoate are dissolved in a polar aprotic solvent such as acetone or DMF, with a weak base like potassium carbonate. The mixture is heated to facilitate the Williamson ether synthesis. After the reaction is complete, the solvent is removed, and the product is purified, for instance by column chromatography.

Step 3: Knoevenagel Condensation to form this compound Methyl Ester 1-(o-tolyl)-2-thiobarbituric acid and methyl 3-((4-formylphenoxy)methyl)benzoate are dissolved in ethanol. A catalytic amount of a weak base like piperidine or an acid like acetic acid is added, and the mixture is refluxed.[7][8][9] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Step 4: Hydrolysis to this compound The this compound methyl ester is dissolved in a mixture of a solvent like THF or methanol and an aqueous solution of a strong base (e.g., NaOH or LiOH). The mixture is stirred at room temperature until the hydrolysis is complete. The solution is then acidified to precipitate the final product, this compound, which is then filtered, washed with water, and dried.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of LYP with an IC50 of 508 nM.[1] LYP functions as a negative regulator in the TCR signaling pathway by dephosphorylating key signaling molecules, such as LCK and ZAP-70, thereby attenuating T-cell activation.

Signaling Pathway

Upon engagement of the TCR with an antigen-MHC complex, a signaling cascade is initiated. The kinase LCK phosphorylates ITAMs on the CD3 complex, which then recruits ZAP-70. LCK and ZAP-70 are key upstream kinases that, when active, lead to the activation of downstream pathways, including the calcium signaling pathway, ultimately resulting in T-cell activation, proliferation, and cytokine production. LYP counteracts this process by dephosphorylating LCK at its activating tyrosine residue (Y394), thus dampening the entire downstream cascade. By inhibiting LYP, this compound enhances the phosphorylation of LCK and other downstream targets, leading to an augmented T-cell response to TCR stimulation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LYP) | 508 nM | In vitro enzyme assay | [1] |

| Cytotoxicity | No notable effect up to 40 µM | HeLa, Jurkat TAg, PBMC | [1] |

| Molecular Formula | C26H20N2O5S | N/A | N/A |

| Molecular Weight | 472.51 g/mol | N/A | N/A |

| CAS Number | 347379-29-7 | N/A | N/A |

Key Experimental Protocols

In Vitro LYP Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of this compound required to inhibit 50% of the LYP enzyme activity (IC50).

-

Reagents and Materials : Recombinant human LYP enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, this compound compound dilutions, and a microplate reader.

-

Procedure :

-

Dilute this compound to a range of concentrations in the assay buffer.

-

In a 96-well plate, add the LYP enzyme to each well, followed by the different concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

T-Cell Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in T-cells following TCR stimulation, and how this is affected by this compound.

-

Reagents and Materials : Jurkat TAg T-cells, Fluo-4 AM calcium indicator dye, HHBS (Hanks' Balanced Salt Solution), anti-CD3 antibody for stimulation, this compound compound dilutions, and a flow cytometer or fluorescence plate reader.[10]

-

Procedure :

-

Cell Loading : Resuspend Jurkat T-cells in HHBS and add Fluo-4 AM dye. Incubate the cells for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[10]

-

Washing : Wash the cells with HHBS to remove excess dye.

-

Inhibitor Treatment : Resuspend the cells and add different concentrations of this compound. Incubate for a short period.

-

Baseline Reading : Measure the baseline fluorescence of the cells.

-

Stimulation and Measurement : Add the stimulating anti-CD3 antibody to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis : Analyze the fluorescence kinetics to determine the peak calcium response. Compare the response in this compound treated cells to the DMSO control to assess the effect of LYP inhibition on calcium signaling.

-

Conclusion

This compound is a well-characterized and valuable tool for the study of autoimmune signaling pathways. Its potency and selectivity for LYP allow for precise investigation of the role of this phosphatase in T-cell activation. The synthetic route, while not explicitly published, can be reasonably inferred from established organic chemistry principles. The provided protocols offer a starting point for researchers wishing to utilize this compound in their own studies of immune regulation. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for novel therapeutic strategies for autoimmune disorders.

References

- 1. LYP inhibits T-cell activation when dissociated from CSK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LYP inhibits T cell activation when dissociated from CSK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]

- 5. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rltsc.edu.in [rltsc.edu.in]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

LTV-1 Target Validation in Immunological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (LYP), has emerged as a critical negative regulator of immune cell activation and a high-priority therapeutic target for a multitude of autoimmune and inflammatory disorders. Genetic variants of PTPN22 are strongly associated with an increased risk for conditions such as rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. The validation of PTPN22 as a druggable target has been significantly advanced by the development of specific small molecule inhibitors. This guide provides a comprehensive overview of the target validation for PTPN22, with a focus on the utility of specific inhibitors, exemplified by compounds such as LTV-1 and L-1, in preclinical models of immunological disorders. Detailed experimental protocols and quantitative data are presented to aid researchers in the evaluation and progression of PTPN22-targeted therapeutics.

The PTPN22 Signaling Pathway in Immune Regulation

PTPN22 is predominantly expressed in hematopoietic cells and plays a pivotal role in setting the signaling threshold for T-cell and B-cell activation. It functions by dephosphorylating key signaling molecules downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening the immune response.

Mechanism of Action

Upon TCR engagement with an antigen-presenting cell, a cascade of tyrosine phosphorylation events is initiated, leading to T-cell activation, proliferation, and effector function. PTPN22 acts as a crucial checkpoint in this pathway by dephosphorylating and inactivating key kinases such as Lck and ZAP70, as well as other substrates involved in TCR signaling.[1][2] By raising the threshold for T-cell activation, PTPN22 helps to maintain immune homeostasis and prevent inappropriate responses to self-antigens. A gain-of-function variant of PTPN22 (R620W) is strongly associated with multiple autoimmune diseases, suggesting that enhanced PTPN22 activity can lead to a breakdown of self-tolerance.[3][4]

Pharmacological Inhibition of PTPN22 for Target Validation

The development of potent and selective small molecule inhibitors of PTPN22 has been instrumental in validating this phosphatase as a therapeutic target. Compounds such as this compound and L-1 serve as critical tools to probe the biological function of PTPN22 in vitro and in vivo.

Quantitative Data for PTPN22 Inhibitors

The following tables summarize key quantitative data for exemplar PTPN22 inhibitors.

Table 1: In Vitro Potency and Selectivity of PTPN22 Inhibitors

| Compound | Target | IC50 | Ki | Selectivity |

| L-1 (PTPN22-IN-1) | PTPN22 | 1.4 µM[1][5] | 0.50 µM[1][5] | >7-10 fold over 16 other phosphatases[1] |

| This compound | LYP (PTPN22) | 508 nM | Not Reported | High selectivity over SHP1, CD45, PTP-PEST |

Table 2: In Vivo Pharmacokinetics of PTPN22 Inhibitor L-1 in Mice

| Parameter | Value | Dosing |

| Cmax | 1.11 µM[1][6] | 10 mg/kg, intraperitoneal[1][6] |

| AUC | 4.55 µM·h[1][6] | 10 mg/kg, intraperitoneal[1][6] |

In Vivo Efficacy in Immunological Disease Models

While much of the recent in vivo data for potent PTPN22 inhibitors like L-1 comes from immuno-oncology models, which demonstrate enhanced T-cell responses leading to tumor clearance, these findings are directly translatable to autoimmunity.[1][6][7][8] In the context of autoimmune disease, the goal is to suppress, rather than enhance, T-cell activation. Genetic models of PTPN22 deficiency or silencing have provided direct evidence for its role in autoimmune conditions.

Table 3: Summary of PTPN22 Inhibition/Deficiency in Autoimmune Models

| Model | Genetic Modification/Treatment | Key Findings | Reference |

| Humanized Mouse Model | This compound inhibitor | Rescued B cell selection and prevented development of autoreactive B cells. | [4] |

| NOD (Type 1 Diabetes) | PTPN22 knockdown (RNAi) | Conferred protection from autoimmune diabetes; increased regulatory T cells. | [3][9] |

| SKG (Rheumatoid Arthritis) | PTPN22 knockout | Developed less severe mannan-induced arthritis; biased T-cell differentiation away from pathogenic Th17 cells. | [10] |

Experimental Protocols for PTPN22 Target Validation

Validating PTPN22 as a therapeutic target requires a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Workflow for PTPN22 Inhibitor Validation

The general workflow for validating a PTPN22 inhibitor involves a tiered approach, from initial biochemical screening to in vivo efficacy studies.

PTPN22 Enzymatic Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of recombinant PTPN22 and assess the potency of inhibitors.

Materials:

-

Recombinant human PTPN22 protein

-

Assay Buffer: 20 mM Bis-Tris (pH 6.0), 5 mM DTT

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

PTPN22 inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of the PTPN22 inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions to the appropriate wells. Add 2 µL of DMSO to control wells.

-

Add 88 µL of Assay Buffer containing recombinant PTPN22 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of pNPP substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a spectrophotometer.

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Signaling Assay by Phospho-Flow Cytometry

This protocol details the measurement of TCR-induced phosphorylation of ZAP70 in primary human T-cells to assess the cellular activity of a PTPN22 inhibitor.

Materials:

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

-

PTPN22 inhibitor

-

Fixation Buffer (e.g., 1.5% formaldehyde in PBS)

-

Permeabilization Buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pZAP70 (Y493)

-

Flow cytometer

Procedure:

-

Culture PBMCs in RPMI-1640 medium.

-

Pre-incubate the cells with the PTPN22 inhibitor at various concentrations for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for 15 minutes at 37°C.

-

Immediately stop the stimulation by adding Fixation Buffer and incubate for 10 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

-

Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-pZAP70) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the median fluorescence intensity (MFI) of the anti-pZAP70 antibody.

-

Evaluate the dose-dependent inhibition of ZAP70 phosphorylation by the PTPN22 inhibitor.

Conclusion and Future Directions

The validation of PTPN22 as a therapeutic target for immunological disorders is strongly supported by genetic association data and preclinical studies using specific inhibitors and genetic models. Pharmacological agents like this compound and L-1 have proven to be invaluable tools for dissecting the role of PTPN22 in immune cell function and for demonstrating the potential of PTPN22 inhibition as a therapeutic strategy. The continued development of more potent and selective PTPN22 inhibitors, coupled with their evaluation in a broader range of autoimmune disease models, will be crucial for translating this promising target into novel therapies for patients suffering from these debilitating conditions. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and on identifying biomarkers to predict which patient populations are most likely to benefit from PTPN22-targeted therapies.

References

- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. The contribution of PTPN22 to rheumatological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PTPN22 silencing in the NOD model indicates the type 1 diabetes-associated allele is not a loss-of-function variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LTV-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of two distinct biological entities referred to as "LTV-1": a small molecule inhibitor of Lymphoid Tyrosine Phosphatase (LYP/PTPN22) and the LTV1 protein, a crucial factor in ribosome biogenesis. Given the shared nomenclature, this document addresses both entities in separate, detailed sections to provide a comprehensive resource for the scientific community.

Section 1: this compound, the Small Molecule Inhibitor of Lymphoid Tyrosine Phosphatase (LYP)

This compound is a cell-permeable and reversible inhibitor of Lymphoid Tyrosine Phosphatase (LYP), an enzyme implicated in autoimmune diseases. A thorough in vitro characterization of this compound is essential for its development as a potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Inhibitory Activity

The inhibitory activity of this compound against LYP and other protein tyrosine phosphatases (PTPs) has been quantified to determine its potency and selectivity.

| Target Phosphatase | IC50 (nM) | Fold Selectivity vs. LYP |

| LYP (PTPN22) | 508 | 1 |

| TCPTP | 1520 | ~3 |

| PTP1B | 1590 | ~3.1 |

| SHP1 | 23200 | ~46 |

| CD45 | 30100 | ~59 |

| PTP-PEST | >100000 | >197 |

Table 1: In vitro inhibitory potency and selectivity of this compound against a panel of protein tyrosine phosphatases.

In addition to its enzymatic inhibition, this compound has been shown to be non-cytotoxic in various cell lines at concentrations up to 40 µM.

| Cell Line | Assay Type | Observation | Concentration Range |

| HeLa | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |

| Jurkat TAg | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |

| PBMC | Metabolic Rate Assay | No notable effect on cell viability | 1.25 - 40 µM |

Table 2: Cytotoxicity profile of this compound in human cell lines.

Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of LYP. A common method involves a fluorescence-based substrate.

Materials:

-

Recombinant human LYP enzyme

-

Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)

-

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 0.5 mM EDTA, and 1 mM DTT)

-

This compound compound at various concentrations

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.

-

Add a fixed amount of recombinant LYP enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the fluorogenic substrate DiFMUP to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~358/450 nm). The rate of fluorescence increase is proportional to the LYP activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

The functional consequence of LYP inhibition by this compound in a cellular context can be assessed by measuring markers of T-cell activation.

1. Calcium Mobilization Assay:

This assay measures the increase in intracellular calcium concentration, an early event in T-cell activation.[1][2]

Materials:

-

Jurkat T-cells or primary T-cells

-

Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Anti-CD3 antibody for T-cell stimulation

-

This compound compound

-

Flow cytometer

Procedure:

-

Load T-cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Establish a baseline fluorescence reading on a flow cytometer.

-

Stimulate the cells with an anti-CD3 antibody to induce T-cell receptor (TCR) signaling.

-

Immediately acquire fluorescence data over time on the flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analyze the data to determine the effect of this compound on the kinetics and magnitude of calcium mobilization.

2. CD25 Expression Assay:

This assay measures the upregulation of the high-affinity IL-2 receptor alpha chain (CD25), a marker of T-cell activation.

Materials:

-

Primary human T-cells or Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation

-

This compound compound

-

Fluorochrome-conjugated anti-CD25 antibody

-

Flow cytometer

Procedure:

-

Culture T-cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with PHA or anti-CD3/CD28 beads for 24-48 hours.

-

Harvest the cells and stain with a fluorochrome-conjugated anti-CD25 antibody.

-

Analyze the cells by flow cytometry to quantify the percentage of CD25-positive cells and the mean fluorescence intensity.

Visualization of this compound's Mechanism of Action

Caption: this compound inhibits LYP, enhancing TCR signaling.

Caption: Workflow for determining the IC50 of this compound.

Section 2: LTV1, the Ribosome Biogenesis Factor

LTV1 is a protein essential for the maturation of the 40S ribosomal subunit. Its activity is characterized by its interactions with other ribosomal proteins and its role in pre-rRNA processing.

Data Presentation: LTV1 Interaction Partners

The primary in vitro characterization of LTV1 activity involves identifying its binding partners within the pre-40S ribosomal complex.

| LTV1 Interacting Protein | Cellular Component | Function in Ribosome Biogenesis |

| Ribosomal Protein S3 (RpS3) | 40S ribosomal subunit | Key component of the 40S head |

| Enp1 | Pre-40S particle | Assembly factor |

| Rps15 | 40S ribosomal subunit | Component of the 40S platform |

| Rps20 | 40S ribosomal subunit | Component of the 40S head |

Table 3: Key interacting partners of the LTV1 protein.

Experimental Protocols

Co-IP is used to isolate LTV1 and its binding partners from a cell lysate.

Materials:

-

Cell line expressing tagged LTV1 (e.g., V5-tagged LTV1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-tag antibody (e.g., anti-V5 antibody)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Lyse cells expressing tagged LTV1 to obtain a total cell lysate.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-tag antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., anti-RpS3). Alternatively, mass spectrometry can be used to identify novel interactors.

This assay assesses the role of LTV1 in the processing of pre-rRNA, a critical step in ribosome synthesis.

Materials:

-

In vitro transcription system (T7 RNA polymerase, NTPs)

-

DNA template for pre-rRNA

-

Cell-free extract (e.g., from yeast or Drosophila S2 cells) depleted of endogenous LTV1

-

Recombinant LTV1 protein

-

[α-³²P]UTP for radiolabeling of RNA

-

RNA extraction reagents

-

Agarose or polyacrylamide gels for electrophoresis

-

Phosphorimager

Procedure:

-

Synthesize radiolabeled pre-rRNA in vitro using a T7 transcription system with [α-³²P]UTP.

-

Set up parallel reactions containing the LTV1-depleted cell-free extract.

-

Add recombinant LTV1 to the experimental reaction and a buffer control to the negative control reaction.

-

Add the radiolabeled pre-rRNA to initiate the processing reaction and incubate at 30°C for various time points.

-

Stop the reactions and extract the RNA.

-

Separate the RNA species by gel electrophoresis.

-

Visualize the radiolabeled RNA bands using a phosphorimager.

-

Analyze the processing of pre-rRNA into mature rRNA species by comparing the banding patterns in the presence and absence of LTV1.

Visualization of LTV1's Role and Experimental Workflow

Caption: LTV1 is a downstream effector of dMyc in ribosome biogenesis.

Caption: Workflow for Co-immunoprecipitation of LTV1.

References

In-Depth Technical Guide: LTV-1 Binding Affinity to Lymphoid Tyrosine Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and inhibitory mechanism of the small molecule LTV-1 towards Lymphoid Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). LYP is a critical negative regulator of T-cell activation and a key therapeutic target in autoimmunity.[1][2] this compound is a potent, cell-permeable, and reversible inhibitor of LYP.[3][4][5][6]

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound against LYP and its selectivity over other protein tyrosine phosphatases (PTPs) have been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters defining its efficacy.

| Target Phosphatase | IC50 | Ki | Selectivity vs. LYP |

| LYP (PTPN22) | 508 nM [3][4] | 384 nM [5][6] | - |

| TCPTP | 1.52 µM[4][5] | - | ~3-fold[4][7] |

| PTP1B | 1.59 µM[4][5] | - | ~3-fold[4][7] |

| PEP (mouse LYP) | 7.56 µM[5] | - | ~15-fold[7] |